9-Hydroperoxy-11,12-octadecadienoic acid

Catalog No.
S630051
CAS No.
63121-49-3
M.F
C18H32O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hydroperoxy-11,12-octadecadienoic acid

CAS Number

63121-49-3

Product Name

9-Hydroperoxy-11,12-octadecadienoic acid

IUPAC Name

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+

InChI Key

JGUNZIWGNMQSBM-SIGMCMEVSA-N

SMILES

Array

Synonyms

9-HPODE, 9-hydroperoxy-11,12-octadecadienoic acid, 9-hydroperoxy-11,12-octadecadienoic acid, (E,Z)-isomer, 9-hydroperoxy-11,12-octadecadienoic acid, (Z,E)-isomer

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO

The exact mass of the compound 9-Hpode is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

9-Hydroperoxy-10,12-octadecadienoic acid, commonly referred to as 9-HpODE, is a hydroperoxide derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a significant role in various biological processes and is involved in the metabolic pathways of lipids. 9-HpODE exists in two stereoisomer forms: 9(S)-HpODE and 9(R)-HpODE, which differ based on the configuration of their hydroxy groups. The compound is characterized by its molecular formula C18H32O4C_{18}H_{32}O_{4} and a molecular weight of approximately 312.44 g/mol .

9-HpODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases. This reaction leads to the generation of hydroperoxides, which can further undergo various transformations. For example, 9-HpODE can be converted into several metabolites, including:

  • 9-keto-10,12-octadecadienoic acid
  • 9-hydroxy-10,12-octadecadienoic acid
  • 9,10-epoxy-11-hydroxy-12-octadecenoic acid
  • 9,10,13-trihydroxy-11-octadecenoic acid .

These transformations illustrate the compound's reactivity and its potential to participate in complex biochemical pathways.

9-HpODE exhibits notable biological activities, particularly in the context of oxidative stress and inflammation. It has been identified as a signaling molecule that can modulate cellular responses. For instance:

  • Antibacterial Activity: Research indicates that 9-HpODE and its derivatives can inhibit the growth of certain bacteria, such as Erwinia carotovora, suggesting a potential role in plant defense mechanisms .
  • Oxidative Stress Response: The compound is involved in lipid peroxidation processes that contribute to oxidative stress in cells. This has implications for various diseases characterized by inflammation and oxidative damage .

The synthesis of 9-HpODE primarily occurs through enzymatic pathways involving lipoxygenase enzymes. The process can be summarized as follows:

  • Starting Material: Linoleic acid is the precursor.
  • Enzymatic Reaction: Lipoxygenase catalyzes the oxidation of linoleic acid to form hydroperoxides, including 9-HpODE.
  • Isolation: The product can be isolated from biological tissues or synthesized in vitro using purified enzymes .

Additionally, chemical synthesis methods may also be employed to produce 9-HpODE for research purposes.

9-HpODE has several applications across different fields:

  • Research: It serves as a valuable tool for studying lipid metabolism and oxidative stress.
  • Pharmaceuticals: Due to its antibacterial properties, it may have potential applications in developing new antimicrobial agents.
  • Agriculture: Its role in plant defense mechanisms makes it relevant for enhancing crop resilience against pathogens .

Interaction studies involving 9-HpODE focus on its effects on cellular pathways and other biomolecules:

  • Cellular Signaling: It can influence signaling pathways related to inflammation and apoptosis.
  • Metabolic Pathways: Interaction with other fatty acids and metabolites can alter lipid profiles and cellular responses to stress .

Research continues to explore how 9-HpODE interacts with various biological systems and its implications for health and disease.

Several compounds are structurally or functionally similar to 9-HpODE. These include:

Compound NameStructure/DescriptionUnique Features
13-Hydroperoxy-9-octadecenoic acid (13-HpODE)Another hydroperoxide derivative of linoleic acidPredominantly formed alongside 9-HpODE; involved in different metabolic pathways .
9-Hydroxyoctadecadienoic acid (9-HODE)Hydroxy derivative resulting from the reduction of 9-HpODEExhibits distinct biological activities compared to its hydroperoxide precursor .
Arachidonic Acid DerivativesIncludes various hydroperoxides and hydroxylated formsArachidonic acid is a precursor for many signaling lipids with roles in inflammation .

The uniqueness of 9-HpODE lies in its specific formation from linoleic acid via lipoxygenase action and its distinct biological activities related to oxidative stress responses.

9-Hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) is a polyunsaturated fatty acid hydroperoxide derived from linoleic acid (18:2 n-6). Its systematic IUPAC name is (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, reflecting the positions of the hydroperoxy group (-OOH) at carbon 9 and the conjugated double bonds at carbons 10–11 (trans) and 12–13 (cis). The molecular formula is C₁₈H₃₂O₄, with a molecular weight of 312.45 g/mol.

Key Identifiers:

PropertyValueSource
CAS Registry Number63121-49-3 (racemic mixture)
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)O)OO
InChI KeyJGUNZIWGNMQSBM-UHFFFAOYSA-N

Synonyms include 9-hydroperoxylinoleic acid, 9-HPODE, and E,E-9-HpODE. Stereochemical variants, such as 9(S)-HpODE and 9(R)-HpODE, are distinguished by the configuration of the hydroperoxy group.

Structural Characteristics and Stereochemical Variants

9-HpODE is characterized by a 18-carbon chain with a hydroperoxy group at position 9 and two double bonds at positions 10–11 (E) and 12–13 (Z). The stereochemistry of the hydroperoxy group significantly influences its biological activity:

  • 9(S)-HpODE: Predominant enantiomer in enzymatic biosynthesis, produced by lipoxygenases (LOXs) with S-stereospecificity.
  • 9(R)-HpODE: Less common, formed non-enzymatically via free radical oxidation.

Structural Comparison with 9-HODE:

9-HpODE is the precursor to 9-hydroxyoctadecadienoic acid (9-HODE), formed through reduction of the hydroperoxy group. While 9-HpODE is reactive and short-lived, 9-HODE is stable and serves as a biomarker for oxidative stress.

Natural Occurrence and Biosynthetic Pathways

9-HpODE is ubiquitously found in plants, fungi, and mammalian tissues, where it participates in oxidative stress responses and signaling.

Biosynthesis:

  • Substrate: Linoleic acid (18:2 n-6), obtained from dietary sources like safflower oil or corn oil.
  • Enzymatic Oxidation:
    • 9-Lipoxygenase (9-LOX): Oxygenates linoleic acid at carbon 9 to form 9(S)-HpODE.
    • Dual-specificity LOXs: Some plant LOXs (e.g., soybean LOX3) produce both 9-HpODE and 13-HpODE.

Key Biosynthetic Pathways:

OrganismEnzymeProductRole
Nicotiana benthamiana9-LOX9(S)-HpODEDefense against pathogens
Human endothelial cellsCyclooxygenase9-HpODE/13-HpODEModulation of prostaglandins

In plants, 9-HpODE is further metabolized by hydroperoxide lyases (HPLs) to produce C₉ aldehydes (e.g., nonenal), which contribute to defense mechanisms against herbivores and pathogens.

Non-Enzymatic Formation:

Under oxidative stress, linoleic acid reacts with reactive oxygen species (ROS) to form racemic 9-HpODE via free radical chain reactions.

Linoleic Acid as a Precursor: Lipoxygenase-Mediated Oxidation

9-Hydroperoxy-10E,12Z-octadecadienoic acid represents a critical intermediate in the metabolic pathway of linoleic acid, serving as a fundamental building block in the lipoxygenase cascade [1] [8]. The compound possesses the molecular formula C₁₈H₃₂O₄ with a molecular weight of 312.44 g/mol [23] [25]. The systematic nomenclature describes this molecule as (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, highlighting its specific stereochemical configuration [29] [30].

Linoleic acid, an eighteen-carbon polyunsaturated fatty acid containing two cis double bonds at positions 9 and 12, serves as the primary substrate for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [5] [22]. The lipoxygenase-mediated oxidation process involves the stereospecific insertion of molecular oxygen at the carbon-9 position of the linoleic acid backbone [17] [21]. This enzymatic transformation represents one of the most important oxidative modifications of polyunsaturated fatty acids in biological systems [14] [32].

The reaction mechanism proceeds through a well-characterized pathway involving hydrogen abstraction from the bis-allylic methylene group at carbon-11, followed by molecular oxygen insertion and subsequent rearrangement to form the conjugated hydroperoxide product [36] [40]. The iron-containing lipoxygenase enzymes catalyze this transformation with remarkable regio- and stereoselectivity, predominantly producing the S-enantiomer of 9-hydroperoxy-10E,12Z-octadecadienoic acid [14] [21].

Research conducted on potato tubers has revealed a unique lipoxygenase pathway that specifically forms 9-hydroperoxy-10E,12Z-octadecadienoic acid from linoleic acid with exceptional positional specificity [1] [20]. The potato enzyme demonstrates 95% selectivity for the 9-position, with only 5% formation of the 13-hydroperoxide isomer [20]. This high degree of selectivity distinguishes the potato 9-lipoxygenase from other plant lipoxygenases that typically favor 13-position oxygenation [1] [20].

Enzymatic vs. Non-Enzymatic Formation Mechanisms

The formation of 9-hydroperoxy-10E,12Z-octadecadienoic acid occurs through both enzymatic and non-enzymatic pathways, each exhibiting distinct characteristics and biological significance [11] [40]. Understanding these different formation mechanisms is crucial for elucidating the compound's role in various physiological and pathological processes [22] [40].

Table 1: Comparison of Enzymatic vs Non-Enzymatic 9-HpODE Formation Mechanisms

Formation MechanismReaction ConditionsStereoselectivityProduct DistributionRate CharacteristicsBiological Relevance
Enzymatic (9-Lipoxygenase)pH 5.5-6.0, Presence of iron cofactorHigh (predominantly S-configuration)95% 9-HpODE (potato enzyme)Substrate saturation kineticsPlant defense, Signaling
Autoxidation (Free radical)Presence of molecular oxygen, Radical initiatorsRacemic mixture (R and S)Mixed hydroperoxides (9- and 13-)Chain reaction mechanismOxidative stress, Membrane damage
Singlet oxygen oxidationPhotosensitizers, Light exposureRacemic mixtureMixed positional isomersLight-dependentCellular oxidative stress
Photochemical oxidationUV light, PhotosensitizersRacemic mixtureMixed isomersLight-dependentEnvironmental degradation

Enzymatic formation through lipoxygenase action represents the primary biosynthetic route for 9-hydroperoxy-10E,12Z-octadecadienoic acid in living organisms [17] [21]. This process exhibits high stereoselectivity, predominantly producing the S-enantiomer with greater than 79% enantiomeric excess [28]. The enzymatic mechanism requires specific cofactors, including non-heme iron, and operates optimally at slightly acidic pH conditions ranging from 5.5 to 6.0 [20] [36].

Non-enzymatic formation occurs through several distinct pathways, including free radical autoxidation, singlet oxygen-mediated oxidation, and photochemical processes [11] [39] [40]. Autoxidation represents a significant non-enzymatic pathway that proceeds through radical chain reactions involving hydroxyl radicals, peroxy radicals, and alkoxy radicals [12] [39]. This mechanism produces racemic mixtures of both 9-hydroperoxy-10E,12Z-octadecadienoic acid and its 13-hydroperoxide isomer [5] [40].

The autoxidation process begins with hydrogen abstraction from the bis-allylic methylene group, followed by rapid oxygen addition to form peroxyl radicals [40] [42]. The propagation phase involves hydrogen abstraction from additional fatty acid molecules, creating a self-sustaining chain reaction [40] [46]. Recent studies have identified alpha-acyloxyalkyl hydroperoxides as key indicators of Criegee intermediate-mediated autoxidation pathways, highlighting the complexity of non-enzymatic oxidation mechanisms [12] [46].

Singlet oxygen-mediated formation represents another important non-enzymatic pathway, particularly relevant under conditions of photosensitized oxidation [44] [45]. This mechanism involves energy transfer from excited photosensitizers to molecular oxygen, generating highly reactive singlet oxygen species that directly attack the double bonds of linoleic acid [44] [45]. The resulting products include both 9- and 13-hydroperoxides in racemic forms [5] [45].

Role of Plant and Mammalian Lipoxygenases in 9-HpODE Production

Plant and mammalian lipoxygenases exhibit distinct characteristics and functional roles in 9-hydroperoxy-10E,12Z-octadecadienoic acid production, reflecting their evolutionary adaptation to different biological requirements [14] [35]. These enzymes represent a diverse family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxygenation of polyunsaturated fatty acids [32] [35].

Table 2: Enzymatic Properties of Lipoxygenases Producing 9-HpODE

Enzyme SourceEnzyme ClassificationMolecular Weight (kDa)pH OptimumSubstrate SpecificityProduct Configuration
Potato tubers (Solanum tuberosum)9-Lipoxygenase~1005.5-6.0Linoleic acid (95% 9-position)9S-HpODE
Arabidopsis thaliana (AtLOX1)9-LipoxygenaseNot specifiedNot specifiedHigh specificity for C18 fatty acids9S-HpODE
Nicotiana benthamiana (Nb-9-LOX)9/13-Lipoxygenase (9-predominant)Not specifiedNot specifiedBoth 9- and 13-LOX activityPredominantly 9S-HpODE
Marine green alga (Ulva conglobata)9-LipoxygenaseNot specifiedNot specifiedLinoleic and linolenic acid9R-HpODE (>99% ee)
Pepper (Capsicum annuum CaLOX1)9-LipoxygenaseNot specifiedNot specified9-specific lipoxygenaseNot specified
Soybean (Glycine max LOX-3)9-Lipoxygenase~94Not specifiedLinoleic acidNot specified

Plant lipoxygenases demonstrate remarkable diversity in their positional and stereochemical specificity for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [10] [13]. The potato tuber lipoxygenase represents a unique example of a 9-specific enzyme that converts linoleic acid almost exclusively to 9-hydroperoxy-10E,12Z-octadecadienoic acid [1] [20]. This enzyme exhibits optimal activity at pH 5.5-6.0 and demonstrates a half-maximal velocity at 0.1 mM linoleic acid concentration [20].

Recent characterization of plant 9-lipoxygenases has revealed their involvement in defense responses and developmental processes [15] [19]. The pepper 9-lipoxygenase gene CaLOX1 functions in both defense mechanisms and stress responses, demonstrating the multifaceted roles of these enzymes in plant physiology [15]. Similarly, the tobacco 9-lipoxygenase from Nicotiana benthamiana exhibits both 9- and 13-lipoxygenase activities, with high predominance for 9-position oxygenation [16].

Marine organisms present unique examples of 9-lipoxygenase activity, as demonstrated by the marine green alga Ulva conglobata [7]. This enzyme produces 9-hydroperoxy-10E,12Z-octadecadienoic acid with exceptional enantiomeric excess greater than 99%, but notably generates the R-enantiomer rather than the S-form typical of terrestrial plants [7]. This stereochemical difference highlights the evolutionary divergence of lipoxygenase specificity across different organisms [7].

Table 3: Substrate Specificity of Different 9-Lipoxygenases

SubstratePotato 9-LOX ActivityAtLOX1 ActivityStLOX1 ActivityUlva 9-LOX Activity
Linoleic acid (18:2)High (100%)HighHighHigh (9R-HpODE)
α-Linolenic acid (18:3)High (equal to linoleic)Comparable to linoleicNot specifiedHigh (9R-HpOTrE)
γ-Linolenic acid (18:3)Not testedNot testedNot specifiedNot tested
Arachidonic acid (20:4)Not testedRacemic products5S-HpETE formationNot tested
Esterified fatty acidsNo activityNo activityNo activityNot tested

Mammalian lipoxygenases exhibit different characteristics compared to their plant counterparts, with most mammalian enzymes showing preference for 13-position oxygenation of linoleic acid [35] [38]. However, recent research has identified mammalian systems capable of producing 9-hydroperoxy-10E,12Z-octadecadienoic acid through specific enzymatic pathways [22] [35]. Human airway epithelial cells demonstrate the ability to process 9-hydroperoxy-10E,12Z-octadecadienoic acid through glutathione peroxidase 4-mediated mechanisms [22].

The structural basis for lipoxygenase specificity involves complex interactions between the substrate and the enzyme active site [14] [21]. Site-directed mutagenesis studies have revealed that conserved amino acid residues, particularly valine at position 576 in potato lipoxygenase, play crucial roles in determining positional specificity [21]. Modification of this residue can alter the enzyme's preference from 9- to 11-position oxygenation when using arachidonic acid as substrate [21].

The biological significance of 9-lipoxygenase-derived products extends beyond simple metabolic intermediates [19] [34]. These enzymes participate in complex signaling networks that regulate oxidative stress responses, lipid peroxidation control, and plant defense mechanisms [19]. The 9-lipoxygenase pathway exhibits antagonistic relationships with ethylene signaling, suggesting intricate regulatory mechanisms that coordinate multiple stress response pathways [19].

9-Hydroperoxy-10,12-octadecadienoic acid exhibits characteristic hydroperoxide reactivity that fundamentally distinguishes it from its corresponding hydroxyl derivative. The compound demonstrates potent oxidizing properties through its hydroperoxide functional group, which serves as a primary driver of its biological and chemical activities [1] [2].

Glutathione Redox System Interactions

The compound directly induces glutathione oxidation in human airway epithelial cells through a mechanism that is independent of hydrogen peroxide formation [1]. This unique characteristic sets 9-hydroperoxy-10,12-octadecadienoic acid apart from other oxidizing agents, as the oxidation occurs through direct interaction with glutathione peroxidase 4 rather than through secondary hydrogen peroxide production [1] [2]. The process involves a dose-dependent increase in glutathione oxidation at concentrations ranging from 5 to 25 micromolar, demonstrating the compound's significant redox activity at physiologically relevant concentrations [1].

Metal-Catalyzed Redox Reactions

Iron-catalyzed oxidation represents a critical pathway for 9-hydroperoxy-10,12-octadecadienoic acid reactivity. In the presence of ferrous ions, the compound undergoes rapid decomposition through Fenton-type reactions that generate hydroxyl radicals and propagate lipid peroxidation cascades [3]. The hydroperoxide group readily reacts with catalytic amounts of iron, leading to the formation of alkoxyl radicals that initiate complex secondary oxidation processes [3] [4].

Enzymatic Reduction Pathways

The primary metabolic fate of 9-hydroperoxy-10,12-octadecadienoic acid involves enzymatic reduction to its corresponding hydroxyl derivative, 9-hydroxyoctadecadienoic acid. This reduction occurs rapidly in biological systems through the action of glutathione peroxidases and other cellular reducing enzymes [1] [5]. The reduction process represents a critical detoxification mechanism that prevents accumulation of the reactive hydroperoxide species [5].

Solubility and Stability Under Physiological Conditions

Aqueous Solubility Characteristics

9-Hydroperoxy-10,12-octadecadienoic acid demonstrates limited aqueous solubility with a reported solubility of approximately 1 milligram per milliliter in phosphate-buffered saline at physiological pH [6]. This relatively low aqueous solubility reflects the compound's lipophilic nature, characterized by a logarithmic partition coefficient of 6.14 [7]. The compound exhibits significantly better solubility in polar organic solvents, with solubility reaching approximately 50 milligrams per milliliter in dimethyl sulfoxide and dimethyl formamide when purged with inert gas [6] [8].

Organic Solvent Compatibility

The compound shows excellent solubility in organic solvents, particularly ethanol, where it is commonly supplied as a stock solution [6]. Dimethyl sulfoxide and dimethyl formamide serve as preferred solvents for biological applications, though they require purging with inert gas to prevent oxidative degradation [6] [8]. The compound's appearance as a colorless to pale yellow liquid facilitates its handling in organic solvent systems [9] [10].

Physiological pH Stability

Under physiological conditions at pH 7.4, 9-hydroperoxy-10,12-octadecadienoic acid demonstrates remarkable stability against further oxidation. Research findings indicate that the compound remains highly stable even when subjected to oxidative stress conditions that would typically promote lipid peroxidation [3]. This stability persists in the presence of iron ions, ascorbate, and hydrogen peroxide, suggesting that the compound possesses inherent resistance to oxidative degradation under physiological conditions [3].

Temperature-Dependent Stability

The compound's stability exhibits significant temperature dependence. At 40 degrees Celsius, 9-hydroperoxy-10,12-octadecadienoic acid demonstrates slow but measurable formation and accumulation [11]. However, at 99 degrees Celsius, partial degradation occurs within 8 to 24 hours, with the degradation rate increasing with prolonged exposure [11]. At 180 degrees Celsius, the compound undergoes complete decomposition within 15 to 30 minutes, indicating thermal instability at elevated temperatures [11].

Isomerization and Degradation Pathways

Stereoisomeric Conversions

9-Hydroperoxy-10,12-octadecadienoic acid exists in multiple stereoisomeric forms, primarily the 9(S)-hydroperoxy and 9(R)-hydroperoxy configurations [12] [13] [14]. These stereoisomers exhibit different biological activities and formation mechanisms, with the S-isomer typically showing greater biological activity [14]. The formation of specific stereoisomers depends on the oxidation mechanism, with enzymatic processes favoring the S-configuration while non-enzymatic oxidation produces racemic mixtures [12] [13].

Geometric Isomerization

The compound undergoes geometric isomerization involving the double bond configurations at positions 10 and 12 [12] [15] [14]. The predominant form features (10E,12Z) geometry, representing the more stable configuration under most conditions [12] [15]. However, thermal stress and specific oxidative conditions can promote formation of the (10E,12E) isomer, which exhibits different physical and chemical properties [15] [14].

Hock Rearrangement Pathway

The Hock rearrangement represents a fundamental degradation pathway for 9-hydroperoxy-10,12-octadecadienoic acid under acidic conditions [4]. This mechanism involves acid-catalyzed cleavage of the hydroperoxide group, leading to the formation of aldehydic products including 3(Z)-nonenal and 9-oxononanoic acid [4]. The rearrangement occurs readily at room temperature in the presence of acidic species, making it a significant degradation pathway in biological systems [4].

Hematin-Catalyzed Decomposition

Heme-catalyzed degradation initiates through the formation of alkoxyl radicals that propagate complex reaction cascades [16] [17]. This pathway produces epoxy-allylic ketones and diepoxy radical intermediates through a proposed pseudo-symmetrical mechanism [16]. The decomposition process involves multiple steps, ultimately yielding trihydroxy derivatives and other oxygenated products [17].

Thermal Decomposition Mechanisms

At elevated temperatures, 9-hydroperoxy-10,12-octadecadienoic acid undergoes thermal decomposition through multiple pathways involving favorable scission, radical delocalization, and cyclization reactions [18] [19]. The decomposition products include volatile aldehydes, ketones, and rearranged positional isomers such as 8-hydroperoxy-octadecadienoic acid and 14-hydroperoxy-octadecadienoic acid [18] [19]. These thermal pathways contribute significantly to the formation of flavor compounds in heated lipid systems [19].

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.23005950 Da

Monoisotopic Mass

312.23005950 Da

Heavy Atom Count

22

UNII

JPX214620K

Wikipedia

(10E,12E)-9-hydroperoxy-10,12-octadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 02-18-2024

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